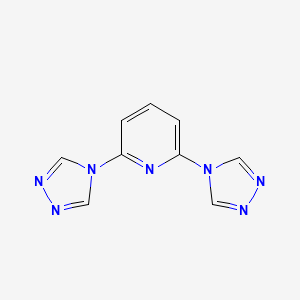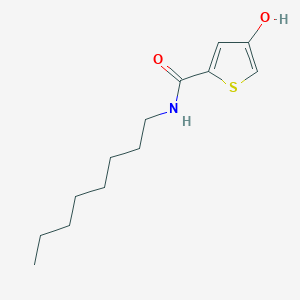
N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound with the molecular formula C14H11N5O3. It is a member of the benzotriazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a nitro group, and a benzotriazine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of benzylamine with 7-nitro-1-oxo-1lambda~5~,2,4-benzotriazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzotriazine derivatives.
Scientific Research Applications
N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The benzotriazine ring can also interact with nucleophilic sites on proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: Similar structure but lacks the nitro group.
7-Nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: Similar structure but lacks the benzyl group.
N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzothiadiazine: Contains a sulfur atom in place of one of the nitrogen atoms in the benzotriazine ring.
Uniqueness
N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
921933-42-8 |
|---|---|
Molecular Formula |
C14H11N5O3 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
N-benzyl-7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C14H11N5O3/c20-18-13-8-11(19(21)22)6-7-12(13)16-14(17-18)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) |
InChI Key |
LPYCCUVYEQVDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14183553.png)
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)

![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)


![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)

![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
